

Spectroscopic Profile of **tert-Butyl 3-(methylamino)propylcarbamate**: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl 3-(methylamino)propylcarbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **tert-butyl 3-(methylamino)propylcarbamate**, a key bifunctional molecule employed in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. This document compiles predicted and comparative spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural elucidation of **tert-butyl 3-(methylamino)propylcarbamate** is critically dependent on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and overall identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted Data)

The following table summarizes the predicted proton NMR spectral data for **tert-butyl 3-(methylamino)propylcarbamate**.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.20	Quartet (q)	2H	-CH ₂ -NH-Boc
~2.55	Triplet (t)	2H	-CH ₂ -NH-CH ₃
~2.35	Singlet (s)	3H	-NH-CH ₃
~1.60	Quintet (quin)	2H	-CH ₂ -CH ₂ -CH ₂ -
~1.40	Singlet (s)	9H	-C(CH ₃) ₃
~1.35 (broad)	Singlet (s)	1H	-NH-Boc
~1.15 (broad)	Singlet (s)	1H	-NH-CH ₃

¹³C NMR (Predicted Data)

The predicted carbon NMR spectral data provides information on the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment
~156.0	C=O (carbamate)
~78.5	-C(CH ₃) ₃
~48.0	-CH ₂ -NH-CH ₃
~39.0	-CH ₂ -NH-Boc
~36.0	-NH-CH ₃
~30.0	-CH ₂ -CH ₂ -CH ₂ -
~28.0	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following data is for the closely related compound tert-butyl (3-aminopropyl)carbamate and is provided for comparative purposes.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3200	Strong, Broad	N-H Stretch (amine and carbamate)
2970-2850	Strong	C-H Stretch (alkyl)
~1685	Strong	C=O Stretch (carbamate)
~1520	Medium	N-H Bend (carbamate)
~1160	Strong	C-O Stretch (carbamate)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The expected molecular ion for **tert-butyl 3-(methylamino)propylcarbamate** is $[M+H]^+ = m/z 189$.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the target molecule.

Materials:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)

- **tert-Butyl 3-(methylamino)propylcarbamate** sample
- Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the **tert-butyl 3-(methylamino)propylcarbamate** sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% TMS in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Co-add 16-64 scans to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - Co-add 1024 or more scans due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **tert-butyl 3-(methylamino)propylcarbamate**.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
- **tert-Butyl 3-(methylamino)propylcarbamate** sample
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Background Scan: Ensure the ATR crystal is clean and collect a background spectrum.
- Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000 to 400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of **tert-butyl 3-(methylamino)propylcarbamate**.

Materials:

- Mass spectrometer with an Electrospray Ionization (ESI) source
- **tert-Butyl 3-(methylamino)propylcarbamate** sample

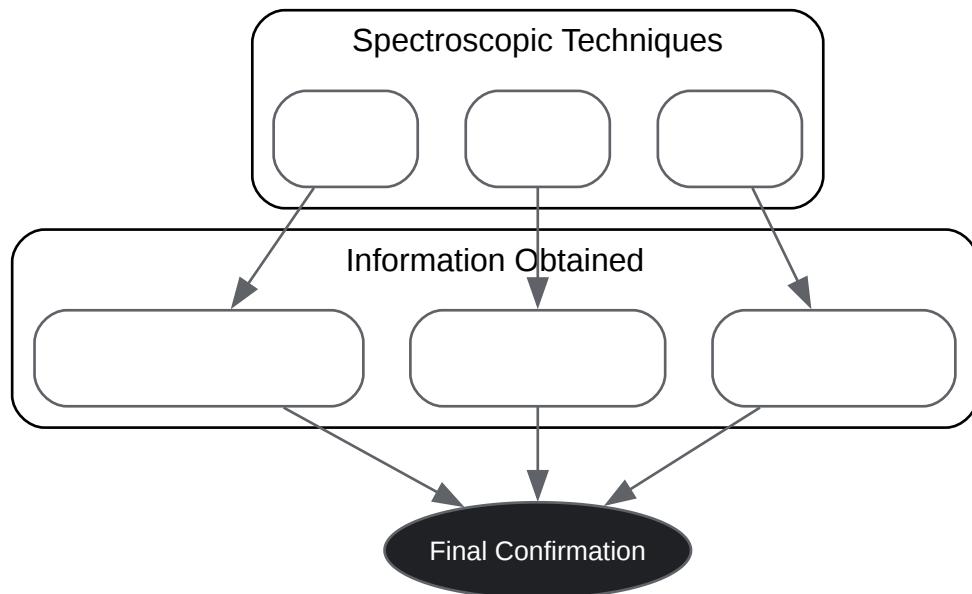
- Solvent (e.g., methanol or acetonitrile)
- Formic acid

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
- Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.
- Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.

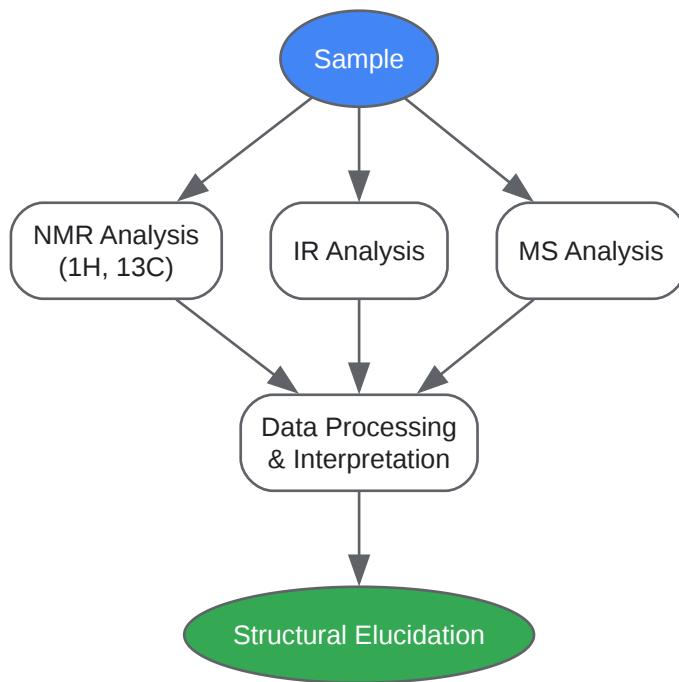
Visualization of Analytical Workflow

The following diagrams illustrate the logical relationships in the spectroscopic analysis of **tert-butyl 3-(methylamino)propylcarbamate**.



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Caption: Interplay of spectroscopic techniques for molecular confirmation.

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Caption: Generalized workflow for spectroscopic analysis.

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